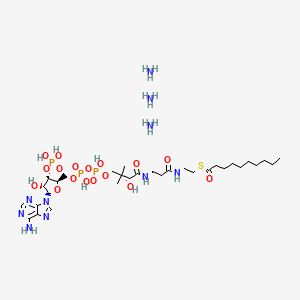
2-Acetylthiazole-13C2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetylthiazole-13C2, also known as 1-(1,3-Thiazol-2-yl)ethanone-13C2, is a stable isotope-labeled compound. It is a derivative of 2-acetylthiazole, where two carbon atoms are replaced with the carbon-13 isotope. This compound is primarily used in scientific research as a tracer for quantitative analysis in drug development and other biochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetylthiazole-13C2 involves several steps:
Preparation of 2-amino thiazole: Toluene, thiourea, and chloroacetaldehyde are mixed and reacted at a constant temperature to form 2-amino thiazole.
Preparation of 2-bromo thiazole: 2-amino thiazole is dissolved in sulfuric acid, cooled, and reacted with sodium nitrite and concentrated nitric acid. The resulting solution is added to a mixture of sodium bromide and copper sulfate to form 2-bromo thiazole.
Preparation of 2-acetylthiazole: 2-bromo thiazole is reacted with butyllithium and ethyl acetate to form 2-acetylthiazole.
Industrial Production Methods
For industrial production, a micro-channel method can be employed. This method is more suitable for large-scale production and involves the use of thiazole as the main raw material .
Chemical Reactions Analysis
Types of Reactions
2-Acetylthiazole-13C2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
2-Acetylthiazole-13C2 is widely used in scientific research, including:
Chemistry: As a tracer in quantitative analysis and reaction mechanism studies.
Biology: In metabolic studies to trace the incorporation of carbon atoms in biological systems.
Medicine: In drug development to study pharmacokinetics and metabolic pathways.
Industry: Used in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 2-acetylthiazole-13C2 involves its incorporation into biochemical pathways as a labeled compound. The carbon-13 isotope acts as a tracer, allowing researchers to track the movement and transformation of the compound within biological systems. This helps in understanding metabolic pathways and the pharmacokinetics of drugs .
Comparison with Similar Compounds
Similar Compounds
2-Acetylthiazole: The non-labeled version of the compound.
Methyl 2-thiazolyl ketone: Another thiazole derivative with similar chemical properties.
Uniqueness
2-Acetylthiazole-13C2 is unique due to the presence of the carbon-13 isotope, which makes it an invaluable tool for tracing and quantitative analysis in scientific research. This isotopic labeling allows for more precise and accurate studies compared to non-labeled compounds .
Properties
Molecular Formula |
C5H5NOS |
|---|---|
Molecular Weight |
129.15 g/mol |
IUPAC Name |
1-(1,3-thiazol-2-yl)(1,2-13C2)ethanone |
InChI |
InChI=1S/C5H5NOS/c1-4(7)5-6-2-3-8-5/h2-3H,1H3/i1+1,4+1 |
InChI Key |
MOMFXATYAINJML-VFZPYAPFSA-N |
Isomeric SMILES |
[13CH3][13C](=O)C1=NC=CS1 |
Canonical SMILES |
CC(=O)C1=NC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[4-(Piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide](/img/structure/B12372459.png)


![N-[(E)-[4-[2-[2-[2-[4-[[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]phenyl]methylideneamino]-N'-hydroxyoctanediamide](/img/structure/B12372474.png)



![azane;[(2R)-3-[2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B12372510.png)
![3-methoxy-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B12372517.png)

![(3S)-3-[[(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-4-(1H-indol-3-yl)butanoic acid](/img/structure/B12372527.png)

